1'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride
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Overview
Description
1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the bicyclic core: This can be achieved through enantioselective construction methods, which ensure the correct stereochemistry of the bicyclic scaffold.
Spirocyclization: The formation of the spirocyclic structure is a critical step, often involving cyclization reactions under specific conditions to achieve the desired spiro linkage.
Functional group modifications:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using scalable reactions and conditions.
Chemical Reactions Analysis
1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the overall structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride can be compared with other spirocyclic compounds, such as:
8-azaspiro[bicyclo[3.2.1]octane-3,2’-diazirine] hydrochloride: This compound features a similar spirocyclic structure but with different functional groups, leading to distinct chemical and biological properties.
1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride: Another related compound with variations in the spiro linkage and functional groups, resulting in different reactivity and applications.
The uniqueness of 1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride lies in its specific spirocyclic structure and the potential for diverse modifications, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H19ClN2O |
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Molecular Weight |
230.73 g/mol |
IUPAC Name |
1'-methylspiro[8-azabicyclo[3.2.1]octane-3,4'-pyrrolidine]-2'-one;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-13-7-11(6-10(13)14)4-8-2-3-9(5-11)12-8;/h8-9,12H,2-7H2,1H3;1H |
InChI Key |
AHGKVRNTSVVWNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CC3CCC(C2)N3)CC1=O.Cl |
Origin of Product |
United States |
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